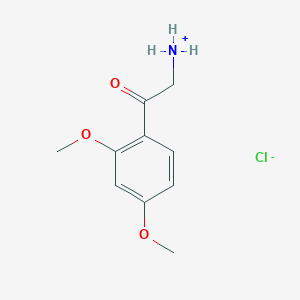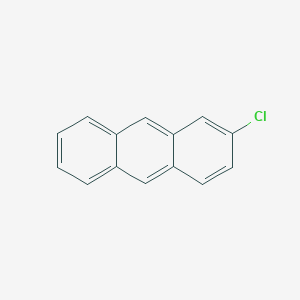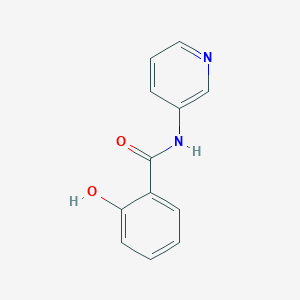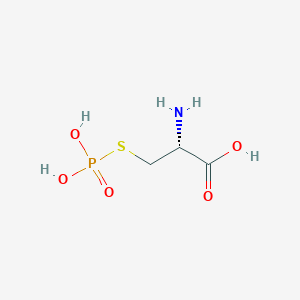
S-Phosphocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phosphocysteine: is a phosphorylated derivative of the amino acid cysteine. It is a small molecule that belongs to the class of organic compounds known as L-cysteine-S-conjugates. This compound is characterized by the presence of a thiophosphate group attached to the sulfur atom of cysteine. This compound plays a significant role in various biological processes, particularly in the regulation of protein function through post-translational modifications.
Wissenschaftliche Forschungsanwendungen
S-Phosphocysteine has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation and its effects on protein structure and function.
Biology: Plays a role in the regulation of cellular processes through post-translational modifications of proteins.
Medicine: Investigated for its potential therapeutic applications in diseases where protein phosphorylation is dysregulated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of S-Phosphocysteine typically involves the phosphorylation of cysteine residues. One common method includes the reduction of disulfide-bridged proteins followed by alkylation of cysteine with (3-acrylamidopropyl)trimethyl-ammonium chloride (APTA). This is followed by beta-elimination in aqueous barium hydroxide to yield modified polypeptides containing dehydroalanine residues. The conjugate addition of thiophosphoric acid to these residues results in the formation of this compound .
Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process may be optimized for higher yield and purity through advanced techniques in chemical engineering and bioprocessing.
Analyse Chemischer Reaktionen
Types of Reactions: : S-Phosphocysteine undergoes various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfur atom in the thiophosphate group.
Substitution: The thiophosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of thiophosphate-containing compounds .
Wirkmechanismus
The mechanism of action of S-Phosphocysteine involves its role as a post-translational modification in proteins. It is part of the phosphoenolpyruvate-dependent sugar phosphotransferase system, which catalyzes the phosphorylation of incoming sugar substrates. This modification can alter the activity, stability, and interactions of proteins, thereby regulating various cellular processes. The molecular targets include enzymes and transporters involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Phosphoserine
- O-Phosphothreonine
- O-Phosphotyrosine
- N1-Phosphotryptophan
- O-Phosphohydroxylysine
- O-Phosphohydroxyproline
Comparison: : S-Phosphocysteine is unique due to the presence of a thiophosphate group attached to the sulfur atom of cysteine, whereas other phosphorylated amino acids typically have phosphate groups attached to oxygen or nitrogen atoms. This unique structure imparts distinct chemical properties and biological functions to this compound, making it a valuable compound for studying protein phosphorylation and its effects .
Eigenschaften
CAS-Nummer |
115562-30-6 |
|---|---|
Molekularformel |
C3H8NO5PS |
Molekulargewicht |
201.14 g/mol |
IUPAC-Name |
(2R)-2-amino-3-phosphonosulfanylpropanoic acid |
InChI |
InChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
InChI-Schlüssel |
MNEMQJJMDDZXRO-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)SP(=O)(O)O |
SMILES |
C(C(C(=O)O)N)SP(=O)(O)O |
Kanonische SMILES |
C(C(C(=O)O)N)SP(=O)(O)O |
Andere CAS-Nummern |
115562-30-6 |
Synonyme |
S-phosphocysteine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



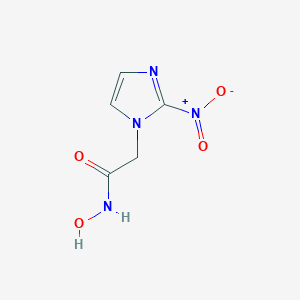


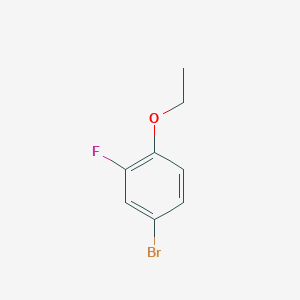
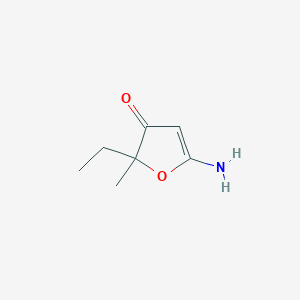
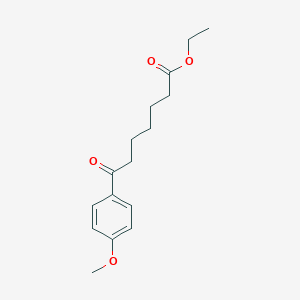
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)

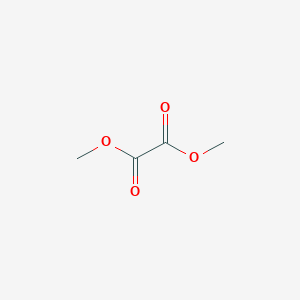
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
